molecular formula C5H9N7 B034165 4,6-Diamino-5-guanidinopyrimidine CAS No. 107930-05-2

4,6-Diamino-5-guanidinopyrimidine

Cat. No. B034165
M. Wt: 167.17 g/mol
InChI Key: YCPJFKZPCFYIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diamino-5-guanidinopyrimidine is a chemical compound with the molecular formula C5H9N7. It is also known by the equivalent term DGPY .


Synthesis Analysis

The synthesis of compounds similar to 4,6-Diamino-5-guanidinopyrimidine has been discussed in various studies. For instance, a process for the preparation of guanine, a related compound, involves reacting 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP) with formic acid . Another study discusses the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems .

Scientific Research Applications

  • Antimicrobial Activity : A study by Lobo et al. (2010) described a compound structurally related to 4,6-Diamino-5-guanidinopyrimidine, showing promising antimicrobial activity, suggesting potential applications in pharmaceuticals (Lobo et al., 2010).

  • Synthesis of Guanine Derivatives : Legraverend et al. (1990) presented a new synthesis method for a key intermediate in the synthesis of various guanine derivatives, indicating its importance in chemical synthesis (Legraverend et al., 1990).

  • Antibacterial Agents : Davis et al. (1989) reported that certain derivatives of 4,6-Diamino-5-guanidinopyrimidine showed high specificity against bacterial enzymes, highlighting their potential as antibacterial agents (Davis et al., 1989).

  • DNA Damage and Repair : Kumar et al. (1987) found that UV irradiation of DNA leads to the formation of a dimeric adenine photoproduct, which is further degraded to 4,6-Diamino-5-guanidinopyrimidine, highlighting its role in studying DNA damage and repair mechanisms (Kumar et al., 1987).

  • Catalysis and Green Chemistry : Saeedi et al. (2020) demonstrated the use of nickel(II) chromite nanoparticles as a catalyst for synthesizing derivatives of 4,6-Diamino-5-guanidinopyrimidine, emphasizing its relevance in green chemistry applications (Saeedi et al., 2020).

  • Inhibitors in Biochemistry : Rosowsky et al. (1995) studied compounds structurally related to 4,6-Diamino-5-guanidinopyrimidine as inhibitors of certain enzymes, indicating potential for therapeutic applications (Rosowsky et al., 1995).

Future Directions

Research on compounds similar to 4,6-Diamino-5-guanidinopyrimidine suggests potential future directions. For instance, a study on UV-induced DNA damage and repair discusses the conversion of certain photoproducts into 4,6-diamino-5-guanidinopyrimidine (DGPY) and 8-(5-aminoimidazol-4-yl)adenine (8-AIA), suggesting potential relevance in the field of DNA repair . Another study discusses the chemistry and biological significance of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, indicating potential applications in the medical and pharmaceutical fields .

properties

IUPAC Name

2-(4,6-diaminopyrimidin-5-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N7/c6-3-2(12-5(8)9)4(7)11-1-10-3/h1H,(H4,8,9,12)(H4,6,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPJFKZPCFYIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N)N=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148329
Record name 4,6-Diamino-5-guanidinopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Diamino-5-guanidinopyrimidine

CAS RN

107930-05-2
Record name 4,6-Diamino-5-guanidinopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107930052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Diamino-5-guanidinopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Diamino-5-guanidinopyrimidine
Reactant of Route 2
4,6-Diamino-5-guanidinopyrimidine
Reactant of Route 3
Reactant of Route 3
4,6-Diamino-5-guanidinopyrimidine
Reactant of Route 4
4,6-Diamino-5-guanidinopyrimidine
Reactant of Route 5
4,6-Diamino-5-guanidinopyrimidine
Reactant of Route 6
4,6-Diamino-5-guanidinopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.